molecular formula C33H31F2NO4 B15063045 ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

Katalognummer: B15063045
Molekulargewicht: 543.6 g/mol
InChI-Schlüssel: OKCLDNDDYXKAMK-BDJZEIKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate typically involves multi-step organic synthesis. The process often starts with the preparation of key intermediates, such as benzyloxyphenyl and fluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, including amination and esterification, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate can be compared with other similar compounds, such as:

  • Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-chlorophenyl)amino)methyl)-5-(4-chlorophenyl)-5-oxopentanoate
  • Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-bromophenyl)amino)methyl)-5-(4-bromophenyl)-5-oxopentanoate

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct properties and applications.

Eigenschaften

Molekularformel

C33H31F2NO4

Molekulargewicht

543.6 g/mol

IUPAC-Name

ethyl 2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-oxopentanoate

InChI

InChI=1S/C33H31F2NO4/c1-2-39-33(38)30(20-21-31(37)24-8-12-26(34)13-9-24)32(36-28-16-14-27(35)15-17-28)25-10-18-29(19-11-25)40-22-23-6-4-3-5-7-23/h3-19,30,32,36H,2,20-22H2,1H3/t30?,32-/m1/s1

InChI-Schlüssel

OKCLDNDDYXKAMK-BDJZEIKTSA-N

Isomerische SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)[C@@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Kanonische SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.